6-Chloro-3-fluoro-N,N-dimethylpicolinamide
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Overview
Description
6-Chloro-3-fluoro-N,N-dimethylpicolinamide is a chemical compound that belongs to the class of picolinamides It is characterized by the presence of chloro and fluoro substituents on the aromatic ring, along with a dimethylamino group attached to the picolinamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-fluoro-N,N-dimethylpicolinamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-chloropicolinic acid and 3-fluoroaniline.
Amidation Reaction: The 6-chloropicolinic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2). This intermediate is then reacted with 3-fluoroaniline in the presence of a base such as triethylamine (Et3N) to form the desired amide.
Dimethylation: The resulting amide is then subjected to dimethylation using dimethyl sulfate ((CH3O)2SO2) or methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3) to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-fluoro-N,N-dimethylpicolinamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the aromatic ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid, HCl) or basic conditions (e.g., sodium hydroxide, NaOH) can be used for hydrolysis.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
6-Chloro-3-fluoro-N,N-dimethylpicolinamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound can be used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Chemical Biology: It serves as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.
Agricultural Chemistry: The compound can be used in the synthesis of agrochemicals, such as herbicides or pesticides.
Mechanism of Action
The mechanism of action of 6-Chloro-3-fluoro-N,N-dimethylpicolinamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of chloro and fluoro substituents can enhance the compound’s binding affinity and selectivity for its target. The dimethylamino group can also influence the compound’s pharmacokinetic properties, such as solubility and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-3-fluoropicolinamide: Similar structure but lacks the dimethylamino group.
3-Fluoro-N,N-dimethylpicolinamide: Similar structure but lacks the chloro substituent.
6-Chloro-N,N-dimethylpicolinamide: Similar structure but lacks the fluoro substituent.
Uniqueness
6-Chloro-3-fluoro-N,N-dimethylpicolinamide is unique due to the presence of both chloro and fluoro substituents along with the dimethylamino group. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
6-chloro-3-fluoro-N,N-dimethylpyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFN2O/c1-12(2)8(13)7-5(10)3-4-6(9)11-7/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYXZFCKTTSZEQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(C=CC(=N1)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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